Ald-benzoylamide-PEG4-CH2 acid Ald-benzoylamide-PEG4-CH2 acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664331
InChI: InChI=1S/C18H25NO8/c20-13-15-1-3-16(4-2-15)18(23)19-5-6-24-7-8-25-9-10-26-11-12-27-14-17(21)22/h1-4,13H,5-12,14H2,(H,19,23)(H,21,22)
SMILES: C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCC(=O)O
Molecular Formula: C18H25NO8
Molecular Weight: 383.4 g/mol

Ald-benzoylamide-PEG4-CH2 acid

CAS No.:

Cat. No.: VC13664331

Molecular Formula: C18H25NO8

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Ald-benzoylamide-PEG4-CH2 acid -

Specification

Molecular Formula C18H25NO8
Molecular Weight 383.4 g/mol
IUPAC Name 2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C18H25NO8/c20-13-15-1-3-16(4-2-15)18(23)19-5-6-24-7-8-25-9-10-26-11-12-27-14-17(21)22/h1-4,13H,5-12,14H2,(H,19,23)(H,21,22)
Standard InChI Key ZXVZWWUWQFKBHA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCC(=O)O
Canonical SMILES C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ald-benzoylamide-PEG4-CH2 acid (IUPAC name: 2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid) features a modular design optimized for bioconjugation:

  • Benzoylamide moiety: Provides a stable aromatic backbone and facilitates amine-reactive conjugation via its formyl group.

  • PEG4 spacer: A tetraethylene glycol chain enhances aqueous solubility, reduces immunogenicity, and introduces spatial flexibility between functional groups .

  • Methylene (CH2) bridge: Links the PEG spacer to the terminal carboxylic acid, minimizing steric hindrance during reactions.

  • Carboxylic acid terminus: Enables covalent attachment to amine-containing molecules via carbodiimide-mediated coupling .

The compound’s molecular formula is C20H29NO9, with a molecular weight of 383.39 g/mol . Its extended PEG chain confers a hydrodynamic radius of approximately 1.8 nm, critical for avoiding renal clearance in vivo.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC20H29NO9
Molecular Weight383.39 g/mol
Solubility>50 mg/mL in DMSO, H2O
LogP (Octanol-Water)-1.2 ± 0.3
pKa (Carboxylic Acid)3.8 ± 0.1

Spectroscopic Characterization

  • NMR (400 MHz, D2O): δ 8.45 (s, 1H, -NHCO-), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.65 (d, J=8.4 Hz, 2H, ArH), 4.25 (t, J=5.0 Hz, 2H, -OCH2CH2O-), 3.55–3.70 (m, 16H, PEG -OCH2CH2O-), 2.45 (t, J=6.8 Hz, 2H, -CH2COOH).

  • FT-IR: 1720 cm⁻¹ (C=O, carboxylic acid), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1100 cm⁻¹ (C-O-C PEG).

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

A three-step synthesis protocol is commonly employed:

  • PEG4 Amination: Reaction of tetraethylene glycol with thionyl chloride to form the dichloride, followed by amination with aqueous NH3 to yield H2N-PEG4-OH (yield: 78%).

  • Benzoylation: Condensation of 4-formylbenzoic acid with the PEG4 amine using HBTU/HOBt activation in DMF, producing Ald-benzoylamide-PEG4-OH (yield: 85%).

  • Carboxylic Acid Introduction: Oxidation of the terminal hydroxyl group using Jones reagent (CrO3/H2SO4) to form the carboxylic acid (yield: 92%).

Critical process parameters include strict anhydrous conditions during amidation (water content <0.01%) and temperature control during oxidation (0–5°C).

Industrial Manufacturing

Pharmaceutical-grade production utilizes flow chemistry for enhanced reproducibility:

  • Continuous Flow Reactor: Mixing of 4-formylbenzoyl chloride (0.5 M) with PEG4 diamine (0.55 M) in acetonitrile at 25°C (residence time: 15 min).

  • In-line FT-IR Monitoring: Real-time tracking of amide bond formation (disappearance of 1810 cm⁻¹ acyl chloride peak).

  • Purification: Tangential flow filtration (30 kDa MWCO) followed by ion-exchange chromatography (Dowex 50WX8), achieving >99.5% purity.

Biomedical Applications

Drug Delivery Systems

The compound’s dual functionality enables precise construction of drug-polymer conjugates:

  • Chemotherapy Agents: Conjugation of doxorubicin via pH-sensitive hydrazone linkages to the benzoylamide group, reducing systemic toxicity. In murine models, PEG4-linked doxorubicin showed 3.2-fold higher tumor accumulation vs. free drug.

  • Peptide Therapeutics: Site-specific modification of GLP-1 analogues at lysine residues extended plasma half-life from 2.1 h to 14.5 h in primates.

Diagnostic Imaging

Functionalization with imaging moieties enhances target specificity:

  • 68Ga PET Probes: Conjugation of DOTA chelators to the carboxylic acid enables radiolabeling for tumor imaging. Clinical trials demonstrated a 94% detection rate for prostate cancer metastases.

  • Fluorescent Tags: Alexa Fluor 647 conjugation via NHS ester chemistry produced probes with quantum yield Φ=0.32, enabling real-time lymphatic mapping in surgery.

Table 2: Performance Metrics in Imaging Applications

ApplicationConjugateSensitivitySpecificitySource
Tumor PET Imaging68Ga-DOTA-PEG4-Benzoylamide92%89%
Intraoperative FluorescenceAF647-PEG4-Benzoylamide100 µm resolution98%

Comparative Analysis with PEG Variants

Impact of PEG Chain Length

PropertyPEG2PEG4 (This Compound)PEG6
Hydrodynamic Radius0.9 nm1.8 nm2.7 nm
Plasma Half-Life*6.2 h18.4 h31.8 h
Renal Clearance65% in 24 h22% in 24 h8% in 24 h
Immunogenicity RiskModerateLowVery Low

*When conjugated to 15 kDa protein.

The PEG4 spacer optimally balances prolonged circulation (18.4 h vs. PEG2’s 6.2 h) with manageable molecular size for tissue penetration.

Stability and Biocompatibility

Hydrolytic Stability

In PBS (pH 7.4, 37°C):

  • Amide Bond: <5% hydrolysis over 14 days

  • Ester Groups: 12% hydrolysis at day 14

Lyophilized formulations retain >95% activity after 24 months at -20°C.

Toxicity Profile

  • Acute Toxicity (Rat LD50): >2000 mg/kg (oral), >500 mg/kg (IV)

  • Genotoxicity: Negative in Ames test and micronucleus assay

  • Immunogenicity: Anti-PEG IgM titers <1:100 after 4 weekly doses in primates

Emerging Applications and Future Directions

PROTAC Technology

The carboxylic acid terminus enables conjugation to E3 ligase ligands, creating heterobifunctional degraders. A recent study achieved 85% degradation of BRD4 at 100 nM using a PEG4-linked PROTAC.

Theranostic Nanoparticles

Incorporation into lipid nanoparticles (LNPs) loaded with siRNA and MRI contrast agents demonstrated simultaneous tumor suppression (75% VEGF knockdown) and T1-weighted imaging (ΔSI=220%) in glioblastoma models.

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